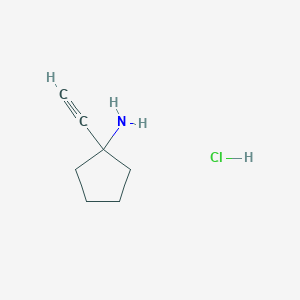

1-Ethynylcyclopentan-1-amine hydrochloride

Description

Significance of Alicyclic Amines with Terminal Alkyne Functionalities in Contemporary Organic Chemistry

Alicyclic amines, which are saturated nitrogen-containing ring structures, are prominent features in a vast number of pharmaceuticals and bioactive molecules. researchgate.net Their defined three-dimensional shapes and basic nitrogen centers are crucial for molecular recognition and biological function. Concurrently, terminal alkynes are among the most versatile functional groups in modern organic synthesis. nih.gov The presence of a reactive C-C triple bond and a weakly acidic terminal proton allows for a wide array of chemical transformations. nih.govyoutube.comalfa-chemistry.com

The combination of both an alicyclic amine and a terminal alkyne within a single molecule creates a powerful synthetic building block. This bifunctional arrangement allows for sequential or orthogonal chemical modifications. The alkyne group serves as a handle for carbon-carbon bond-forming reactions, such as the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various cyclization reactions. alfa-chemistry.com The amine moiety, in turn, can be used to introduce other functionalities, direct reactions to specific sites on the molecule, or impart desired physicochemical properties like solubility. The strategic integration of these two key functional groups provides a reliable route for synthesizing novel and complex chemical entities.

Overview of Key Structural Features of 1-Ethynylcyclopentan-1-amine (B3052606) Hydrochloride for Research

The utility of 1-Ethynylcyclopentan-1-amine hydrochloride in research is derived from its distinct structural components. The molecule is built upon a central cyclopentane (B165970) ring, with an amine group and an ethynyl (B1212043) (terminal alkyne) group attached to the same carbon atom (C1). This geminal substitution pattern on a quaternary carbon center provides a unique stereochemical environment.

The key features include:

Cyclopentane Scaffold : A five-membered carbocyclic ring that provides a rigid, non-planar conformational scaffold.

Primary Amine (-NH₂) : A nucleophilic and basic center that can participate in a wide range of reactions, including amide bond formation and N-alkylation.

Terminal Ethynyl Group (-C≡CH) : A highly reactive functional group essential for metal-catalyzed cross-coupling reactions and cycloadditions. nih.gov

Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which enhances its stability, crystallinity, and handling properties compared to the volatile free amine.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-ethynylcyclopentan-1-amine hydrochloride |

| CAS Number | 2094140-42-6 sigmaaldrich.com |

| Molecular Formula | C₇H₁₂ClN sigmaaldrich.com |

| Molecular Weight | 145.63 g/mol |

| InChI Key | MBLKYVYBDJQCTD-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | Typically ≥97% |

This data is compiled from publicly available chemical information databases. sigmaaldrich.comuni.lu

Contextualization within Cyclopentane-Fused Scaffolds in Synthetic Chemistry

Functionalized five-membered carbocyclic frameworks are core units in numerous natural products and biologically significant molecules. nih.gov Consequently, the development of synthetic strategies to construct and elaborate on cyclopentane-based scaffolds is a major focus in organic chemistry. nih.govnih.gov These scaffolds are valued for their ability to project substituents in well-defined spatial orientations, making them ideal for designing molecules that can interact with biological targets like enzymes and receptors.

1-Ethynylcyclopentan-1-amine hydrochloride serves as a valuable starting material for creating more complex cyclopentane-fused systems. The terminal alkyne is a particularly powerful tool for this purpose. Through intramolecular reactions, the ethynyl group can be induced to react with other parts of a molecule to form new rings fused to the original cyclopentane core. For example, it can participate in [3+2] cycloaddition reactions to generate cyclopentane-fused coumarins or other heterocyclic systems. nih.gov The ability to use this compound to build upon a cyclopentane motif highlights its importance as a building block in synthetic routes targeting complex and potentially bioactive molecules. nih.govrsc.org

Properties

IUPAC Name |

1-ethynylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7(8)5-3-4-6-7;/h1H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLKYVYBDJQCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094140-42-6 | |

| Record name | 1-ethynylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethynylcyclopentan 1 Amine Hydrochloride and Its Analogs

Strategies for the Construction of the 1-Aminocyclopentane Core

The formation of the 1-aminocyclopentane scaffold is a key step in the synthesis of the target compound and its analogs. Several classical and modern organic reactions have been adapted for this purpose, each with its own advantages and limitations.

Reductive Amination Approaches for Cyclopentanone (B42830) Precursors

Reductive amination of cyclopentanone and its derivatives is a direct and widely used method for the synthesis of 1-aminocyclopentane compounds. researchgate.netresearchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The general reaction scheme for the reductive amination of cyclopentanone is as follows:

Cyclopentanone + NH₃ + [Reducing Agent] → 1-Aminocyclopentane

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups in the substrate. For instance, sodium cyanoborohydride is particularly effective for reductive aminations because it is selective for the iminium ion over the carbonyl group, minimizing the formation of alcohol byproducts.

Recent advancements have focused on the development of more efficient and environmentally benign catalytic systems. For example, ruthenium-based catalysts supported on niobium oxide have shown good activity and selectivity for the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine (B150401) under relatively mild conditions. researchgate.net

Below is a table summarizing various catalytic systems used in the reductive amination of cyclopentanone:

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield of Cyclopentylamine (%) |

| Ru/Nb₂O₅-L | H₂ | - | 90 | 2 | 84 |

| Pt/Al-Beta | H₂ | Various | - | - | High (TON=1610) |

| Commercial Pt/C | H₂ | Various | - | - | Good (TON≈1000) |

| Commercial Pt/Al₂O₃ | H₂ | Various | - | - | Good (TON≈1000) |

Data sourced from multiple studies on reductive amination. researchgate.netresearchgate.net

Ring-Opening Reactions of Bicyclic Amine Precursors

An alternative approach to the 1-aminocyclopentane core involves the ring-opening of strained bicyclic amine precursors. This strategy can provide access to stereochemically defined cyclopentane (B165970) derivatives, depending on the structure of the starting bicyclic system. For example, the rearrangement of 2-azabicyclo[2.2.1]hept-5-en-3-ones has been utilized to synthesize cis-3-aminocyclopentane carboxylic acid derivatives. rsc.org

The reaction of N-substituted bicyclic amines with difluorocarbene precursors can lead to a ring-opening functionalization, cleaving a C-N bond to generate a more functionalized acyclic amine which can then be cyclized to form a cyclopentane ring. nih.gov This method offers a pathway to substituted cyclopentylamines from readily available bicyclic starting materials.

Double Michael Addition Strategies for Functionalized Cyclopentane Amines

The double Michael addition, a powerful ring-forming reaction, can be employed to construct highly functionalized cyclopentane rings. nih.govacs.orgnih.gov This strategy involves the conjugate addition of a nucleophile to two Michael acceptors, often in a tandem or cascade fashion, to build the five-membered ring. While not a direct route to 1-aminocyclopentane, this method can generate precursors that are readily converted to the desired amine.

For instance, the reaction of a β-keto ester bearing an electron-deficient olefin with an α,β-unsaturated aldehyde, catalyzed by an organocatalyst, can afford polysubstituted cyclopentanones. acs.org These cyclopentanone derivatives can then undergo reductive amination as described previously to yield the corresponding functionalized cyclopentane amines. The double Michael addition allows for the formation of multiple stereocenters in a single step with high levels of stereocontrol. nih.gov

Introduction of the Ethynyl (B1212043) Moiety

Once the 1-aminocyclopentane core is established, the next critical step is the introduction of the ethynyl group at the C1 position. This can be achieved through direct alkynylation or by derivatization of a pre-existing functional group.

Alkynylation Reactions on Cyclopentane Scaffolds

The direct introduction of an ethynyl group onto a cyclopentane ring can be challenging. However, methods involving the reaction of a suitable electrophilic cyclopentane precursor with an acetylide nucleophile can be employed. For instance, a cyclopentyl halide or sulfonate could potentially react with a metal acetylide, such as lithium acetylide or sodium acetylide, via a nucleophilic substitution reaction.

A more common strategy involves the addition of an acetylide to a carbonyl group. While this does not directly yield the target amine, it provides a key intermediate, as discussed in the following section.

Derivatization from 1-Ethynylcyclopentan-1-ol and Related Precursors

A highly effective and frequently utilized method for the synthesis of 1-ethynylcyclopentan-1-amine (B3052606) involves the derivatization of 1-ethynylcyclopentan-1-ol. nih.govchemicalbook.com This precursor is readily synthesized by the nucleophilic addition of a metal acetylide to cyclopentanone.

The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to deprotonate a terminal alkyne like acetylene (B1199291), followed by the addition of cyclopentanone.

Cyclopentanone + HC≡C⁻M⁺ → 1-Ethynylcyclopentan-1-ol

Once 1-ethynylcyclopentan-1-ol is obtained, the hydroxyl group can be converted to an amine. This transformation can be achieved through several methods, such as a Ritter reaction or a Mitsunobu reaction.

In the Ritter reaction , the tertiary alcohol is treated with a nitrile in the presence of a strong acid to form a nitrilium ion intermediate, which is then hydrolyzed to the corresponding N-substituted amide. Subsequent hydrolysis of the amide yields the primary amine.

The Mitsunobu reaction offers an alternative route where the alcohol is activated with a phosphine (B1218219) and an azodicarboxylate, followed by reaction with a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid. Deprotection of the resulting intermediate then affords the primary amine.

Finally, the resulting 1-ethynylcyclopentan-1-amine is treated with hydrochloric acid to form the stable hydrochloride salt, 1-ethynylcyclopentan-1-amine hydrochloride.

Overall Synthetic Routes to 1-Ethynylcyclopentan-1-amine Hydrochloride

The construction of the 1-ethynylcyclopentan-1-amine core can be approached through several overarching strategies. These routes are primarily distinguished by how the carbon skeleton is assembled and when the key functional groups—the ethynyl moiety and the amine—are introduced. The choice of a specific route often depends on factors such as starting material availability, desired scale, and the need for stereochemical control in related, more complex analogs.

Linear synthesis, where a starting material is sequentially modified through a series of reactions, represents the most direct and classical approach to 1-Ethynylcyclopentan-1-amine hydrochloride. These routes typically begin with a pre-formed cyclopentane ring, upon which the ethynyl and amine functionalities are installed.

One of the most plausible linear sequences commences with cyclopentanone. The key steps involve:

Ethynylation of Cyclopentanone: The first step is the addition of an acetylene unit to the carbonyl carbon of cyclopentanone. This is typically achieved via nucleophilic addition using an acetylide anion. A common method is the reaction of cyclopentanone with sodium acetylide in liquid ammonia, or by using ethynylmagnesium bromide, a Grignard reagent. wikipedia.org This reaction yields the key intermediate, 1-ethynylcyclopentanol. guidechem.comchemicalbook.com

Conversion of Alcohol to Amine: The tertiary alcohol, 1-ethynylcyclopentanol, must then be converted into the corresponding primary amine. A highly effective method for this transformation is the Ritter reaction . wikipedia.orgorganic-chemistry.org In this reaction, the tertiary alcohol is treated with a strong acid in the presence of a nitrile (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide). The acid promotes the formation of a stable tertiary carbocation, which is then trapped by the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield an N-acyl amine, which can be further hydrolyzed under acidic or basic conditions to afford the desired primary amine, 1-ethynylcyclopentan-1-amine. missouri.eduyoutube.com

Salt Formation: The final step involves the treatment of the free base with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the stable 1-Ethynylcyclopentan-1-amine hydrochloride salt.

An alternative, though less direct, linear approach could be envisioned using a modified Strecker synthesis . nrochemistry.comorganic-chemistry.org The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide. wikipedia.orgmasterorganicchemistry.com A hypothetical adaptation for this target molecule might involve:

Formation of 1-aminocyclopentanecarbonitrile (B1332910) from cyclopentanone, ammonia, and a cyanide source. google.combiosynth.com

Subsequent chemical manipulation to convert the nitrile group into an ethynyl group, which is a non-trivial transformation and makes this route less synthetically viable than the Ritter reaction pathway.

| Linear Synthesis via Ritter Reaction | |

| Step 1 | Ethynylation of Cyclopentanone to 1-Ethynylcyclopentanol |

| Step 2 | Ritter Reaction on 1-Ethynylcyclopentanol followed by hydrolysis |

| Step 3 | Formation of Hydrochloride Salt |

A convergent synthesis involves the independent preparation of different fragments of the target molecule, which are then combined in the final stages. For a relatively small molecule like 1-Ethynylcyclopentan-1-amine hydrochloride, a linear synthesis is often more efficient. However, for more complex analogs, a convergent approach could be advantageous.

A hypothetical convergent strategy might involve coupling a pre-functionalized cyclopentyl precursor with a separate ethynyl-containing fragment. For instance, one could envision preparing a cyclopentyl electrophile and an ethynyl nucleophile and coupling them. However, creating the required synthons for this specific target (a cyclopentyl ring that allows for the introduction of both an ethynyl group and an amine at the same carbon) is challenging and ultimately leads back to a more linear sequence of steps. Therefore, while convergent synthesis is a powerful strategy in complex molecule synthesis, its application to this particular target is less practical compared to the linear routes described.

Catalytic Approaches in the Synthesis of 1-Ethynylcyclopentan-1-amine Hydrochloride

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable novel transformations. The synthesis of 1-Ethynylcyclopentan-1-amine and its analogs can benefit significantly from various catalytic approaches.

Transition metals are powerful catalysts for the synthesis of propargylamines (amines adjacent to an alkyne). acs.orgresearchgate.net The most prominent method is the A³ coupling (Aldehyde-Alkyne-Amine) or the related KA² coupling (Ketone-Alkyne-Amine). nih.gov This multicomponent reaction allows for the one-pot synthesis of propargylamines from simple precursors. nih.govresearchgate.net

For the synthesis of 1-Ethynylcyclopentan-1-amine, a catalytic KA² coupling could be employed:

Reactants: Cyclopentanone (the ketone), an ammonia source (the amine), and acetylene gas (the alkyne).

Catalyst: Copper salts (e.g., CuCl, CuBr) are the most common catalysts for this transformation due to their low cost and high reactivity in activating the C-H bond of the terminal alkyne. rsc.org Other transition metals, including gold, silver, zinc, and palladium, have also been utilized. organic-chemistry.orguantwerpen.be

Mechanism: The reaction typically proceeds through the in situ formation of an iminium ion from cyclopentanone and ammonia. Simultaneously, the transition metal catalyst activates the acetylene to form a metal acetylide. The nucleophilic acetylide then adds to the electrophilic iminium ion to generate the final propargylamine (B41283) product. uantwerpen.be

This catalytic approach offers high atom economy and operational simplicity, making it an attractive alternative to multi-step linear syntheses.

| Catalyst System | Typical Reaction | Key Features |

| Copper (I/II) | A³/KA² Coupling | Inexpensive, widely used, effective for C-H activation of alkynes. rsc.org |

| Gold (I/III) | A³/KA² Coupling | Highly active, can catalyze reactions under mild conditions. |

| Palladium/Copper | Sonogashira-type Coupling | Primarily for aryl-alkyne coupling, but adaptable for related transformations. |

| Zinc (II) | A³ Coupling | Lewis acidic catalyst, can be used under solvent-free conditions. rsc.org |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing high levels of stereoselectivity. While the target molecule, 1-Ethynylcyclopentan-1-amine hydrochloride, is achiral, the principles of organocatalysis are highly relevant for the synthesis of chiral aminocyclopentane analogs.

Organocatalytic strategies for forming substituted cyclopentanes often involve tandem reactions. nih.gov For instance, a bifunctional thiourea (B124793) or a prolinol-derived catalyst can be used to promote a Michael addition followed by an intramolecular cyclization. researchgate.netkcl.ac.uk The catalyst activates the substrates through the formation of transient, reactive intermediates like enamines or iminium ions.

A potential organocatalytic approach to an aminocyclopentane core could involve the reaction of a functionalized precursor that undergoes an intramolecular cyclization, where the catalyst controls the formation of new stereocenters on the cyclopentane ring. kcl.ac.uk This methodology is particularly powerful for constructing complex, poly-substituted aminocyclopentane systems with high enantiomeric purity.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling a wide range of novel transformations. acs.orgnih.gov This strategy can be applied to the synthesis of complex amines and their derivatives. acs.orgresearchgate.netchemistryworld.com

A notable application relevant to the synthesis of aminocyclopentane structures is the photochemical intermolecular formal [3+2] cycloaddition. In one reported method, cyclopropylimines react with alkenes upon excitation with visible light. nih.gov The reaction proceeds through a masked N-centered radical, leading to the formation of highly functionalized aminocyclopentane derivatives. This approach allows for the construction of the core aminocyclopentane ring structure in a single, light-mediated step.

Another strategy involves the generation of α-amino radicals from amine precursors, which can then engage in C-C bond-forming reactions. acs.org While not a direct route to the target molecule, these photoredox methods represent the cutting edge of amine synthesis and offer powerful tools for creating complex aminocyclopentane derivatives under sustainable conditions.

Stereochemical Aspects and Chirality Control in 1 Ethynylcyclopentan 1 Amine Hydrochloride Synthesis

Enantioselective and Diastereoselective Synthesis of 1-Ethynylcyclopentan-1-amine (B3052606) Hydrochloride

The creation of the chiral center in 1-Ethynylcyclopentan-1-amine hydrochloride with a high degree of stereochemical purity is a primary focus of its synthetic routes. Methodologies to achieve this can be broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org One of the most versatile and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, also known as the Ellman auxiliary. yale.edu This method involves the condensation of the chiral sulfinamide with a ketone, in this case, cyclopentanone (B42830), to form a chiral N-sulfinyl imine.

The subsequent addition of an ethynyl (B1212043) nucleophile, such as ethynylmagnesium bromide, to this chiral imine proceeds with high diastereoselectivity. harvard.edu The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. harvard.edu This process is often rationalized by a six-membered ring transition state where the magnesium ion coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org After the nucleophilic addition, the sulfinyl auxiliary can be cleaved under mild acidic conditions to yield the desired chiral primary amine, 1-ethynylcyclopentan-1-amine, which can then be converted to its hydrochloride salt. harvard.edu The Ellman sulfinamide has proven effective for the synthesis of a wide variety of chiral amines and is utilized in both academic and industrial settings. yale.edunih.gov

Table 1: Key Features of Ellman Sulfinamide in Asymmetric Amine Synthesis

| Feature | Description |

| Versatility | Applicable to the synthesis of a wide range of α-branched and α,α-dibranched amines. |

| Mechanism | Condensation with a ketone to form a chiral sulfinyl imine, followed by diastereoselective nucleophilic addition. |

| Stereocontrol | The chiral sulfinyl group directs the approach of the nucleophile, leading to high diastereoselectivity. harvard.edu |

| Cleavage | The auxiliary is readily removed under mild acidic conditions. |

| Availability | Both enantiomers of tert-butanesulfinamide are commercially available, allowing access to either enantiomer of the target amine. nih.gov |

Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective synthesis. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amines like 1-ethynylcyclopentan-1-amine, several catalytic methods can be envisioned, including the asymmetric hydrogenation of imines or the use of chiral organocatalysts.

Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis. nih.gov These catalysts can activate substrates through the formation of chiral iminium ions or enamines. While direct catalytic asymmetric ethynylation of a cyclopentanone-derived ketimine to form 1-ethynylcyclopentan-1-amine is a challenging transformation, related catalytic asymmetric additions to imines have been extensively studied. beilstein-journals.org For instance, chiral phosphoric acids or other Brønsted acids can be used to activate imines towards nucleophilic attack in an enantioselective manner. mdpi.com

Another potential avenue is the use of transition metal catalysis. Chiral iridium complexes, for example, have been successfully employed in the asymmetric hydrogenation of N-heteroaromatic compounds and imines. mdpi.com While not a direct synthesis of 1-ethynylcyclopentan-1-amine, these methods highlight the potential of asymmetric catalysis in creating chiral amine centers. The development of a direct catalytic asymmetric addition of an ethynyl group to a cyclopentyl imine remains an active area of research.

Generation and Control of Stereogenic Centers within the Cyclopentane (B165970) Ring and at the Amine Functionality

The primary stereogenic center of concern in 1-ethynylcyclopentan-1-amine hydrochloride is the quaternary carbon atom bonded to the amine, the ethynyl group, and two carbons of the cyclopentane ring. The strategies discussed in the previous section, such as the use of the Ellman auxiliary, are specifically designed to control the configuration of this center. nih.gov

Stereochemical Purity and Enantiomeric Excess Determination Methodologies

After the asymmetric synthesis of 1-ethynylcyclopentan-1-amine, it is crucial to determine its stereochemical purity, specifically the enantiomeric excess (ee). The enantiomeric excess is a measure of the predominance of one enantiomer over the other. Several analytical techniques are commonly employed for this purpose.

One of the most powerful and widely used methods is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase. These techniques separate the enantiomers, allowing for their quantification and the calculation of the enantiomeric excess. nih.gov Supercritical fluid chromatography (SFC) is another effective method for enantiomeric separation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, often through the use of chiral derivatizing agents or chiral solvating agents. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with the amine to form diastereomeric amides, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio.

Another technique is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. nih.gov Chiral molecules exhibit unique CD spectra, and the intensity of the signal can be correlated with the enantiomeric excess. nih.gov

Table 2: Methods for Determining Enantiomeric Excess

| Method | Principle | Advantages |

| Chiral HPLC/GC/SFC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.govnih.gov | High accuracy and precision; widely applicable. |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. | Provides structural information in addition to ee. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. nih.gov | Can be rapid and sensitive. |

Chemical Transformations and Reactivity of 1 Ethynylcyclopentan 1 Amine Hydrochloride

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group is characterized by its acidic proton and the π-systems of the carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. This reaction unites a terminal alkyne, such as the one present in 1-ethynylcyclopentan-1-amine (B3052606), with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring.

The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The amine functionality on the cyclopentyl ring is generally stable under these mild conditions. This transformation is highly valued for its application in medicinal chemistry, bioconjugation, and materials science due to the stability and utility of the resulting triazole linkage.

Table 1: Representative CuAAC Reactions with 1-Ethynylcyclopentan-1-amine The following table illustrates potential CuAAC reactions. The free amine form of the hydrochloride salt is the reactive species.

| Entry | Azide Partner | Catalyst System | Solvent | Product |

| 1 | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-(1-(Benzyl-1H-1,2,3-triazol-4-yl)cyclopentyl)amine |

| 2 | 1-Azido-4-nitrobenzene | CuI | DMF | 1-(1-((4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)cyclopentyl)amine |

| 3 | Ethyl 2-azidoacetate | CuSO₄, Sodium Ascorbate | CH₃CN/H₂O | Ethyl 2-(4-(1-aminocyclopentyl)-1H-1,2,3-triazol-1-yl)acetate |

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.

1-Ethynylcyclopentan-1-amine can serve as the alkyne component, enabling the direct attachment of the cyclopentylamine (B150401) moiety to various aromatic and vinylic systems. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and conjugated materials. The reactivity of the halide partner generally follows the order I > Br > Cl. The amine base (often diethylamine (B46881) or triethylamine) serves both to neutralize the hydrogen halide byproduct and as a solvent.

Table 2: Illustrative Sonogashira Coupling Reactions The following table shows potential Sonogashira coupling reactions.

| Entry | Halide Partner | Palladium Catalyst | Co-catalyst | Base | Product |

| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine | 1-(Phenylethynyl)cyclopentan-1-amine |

| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Diethylamine | 1-((4-Pyridinyl)ethynyl)cyclopentan-1-amine |

| 3 | Vinyl bromide | Pd(PPh₃)₄ | CuI | Triethylamine | 1-(But-1-en-3-yn-1-yl)cyclopentan-1-amine |

Beyond the CuAAC reaction, the alkyne functionality can participate in other cycloaddition processes. For instance, [2+2] cycloadditions with electron-rich or strained alkenes can occur, often under photochemical conditions, to form cyclobutene (B1205218) derivatives. Another important class is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile, particularly when activated by an electron-withdrawing group. While the unsubstituted alkyne in 1-ethynylcyclopentan-1-amine is not a highly reactive dienophile, such reactions can be induced under thermal conditions with electron-rich dienes. These methods provide pathways to more complex polycyclic structures containing the cyclopentylamine core.

Transformations of the Amine Functionality

The primary amine on the cyclopentane (B165970) ring is a nucleophilic and basic center, allowing for a host of classical amine-based transformations. The hydrochloride salt form renders the amine non-nucleophilic, and liberation of the free amine with a base is required for the following reactions.

N-Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products (secondary and tertiary amines) because the resulting secondary amine is often more nucleophilic than the primary starting material. With an excess of the alkylating agent, the reaction can proceed to form a quaternary ammonium (B1175870) salt. More controlled mono-alkylation can often be achieved via reductive amination with an aldehyde or ketone.

N-Acylation: A more controlled and highly efficient transformation is the N-acylation of the amine. Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct, readily yields stable amide derivatives. This is one of the most common methods for forming C-N bonds and is widely used to introduce a vast array of functionalities onto the amine.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Methyl Iodide (1 eq.) | K₂CO₃ | Mixture of N-methyl- and N,N-dimethyl-1-ethynylcyclopentan-1-amine |

| N-Alkylation | Methyl Iodide (excess) | K₂CO₃ | 1-Ethynyl-N,N,N-trimethylcyclopentan-1-aminium iodide |

| N-Acylation | Acetyl Chloride | Pyridine | N-(1-Ethynylcyclopentyl)acetamide |

| N-Acylation | Benzoyl Chloride | Triethylamine | N-(1-Ethynylcyclopentyl)benzamide |

| N-Acylation | Acetic Anhydride | None (or Pyridine) | N-(1-Ethynylcyclopentyl)acetamide |

The amine functionality, either in its primary form or after derivatization, can serve as a crucial coupling partner in more advanced synthetic strategies. For example, after conversion to a sulfonamide (e.g., by reacting with a sulfonyl chloride), the N-H bond can be directed to participate in palladium-catalyzed C-H activation/functionalization reactions. Furthermore, the primary amine itself can be a component in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions (after conversion of a partner to a carboxylic acid), which allow for the rapid assembly of complex, drug-like molecules from three or more starting materials in a single step. The bifunctional nature of 1-ethynylcyclopentan-1-amine makes its derivatives particularly interesting substrates for palladium-catalyzed cascade reactions, where an initial transformation at one site can trigger a subsequent cyclization involving the other functional group.

Reactivity of the Cyclopentane Ring System of 1-Ethynylcyclopentan-1-amine Hydrochloride

The reactivity of the cyclopentane ring in 1-Ethynylcyclopentan-1-amine hydrochloride is influenced by the presence of the quaternary carbon atom substituted with both an amino and an ethynyl (B1212043) group. While specific studies on the functionalization and rearrangement of this particular compound are not extensively documented in publicly available literature, the chemical behavior of analogous cyclopentane systems provides a basis for understanding its potential transformations.

Functionalization of the Cyclopentane Skeleton

The functionalization of the saturated cyclopentane ring of 1-Ethynylcyclopentan-1-amine hydrochloride would likely involve the activation of its C-H bonds. Given the stability of C(sp³)–H bonds, such reactions typically require specific catalytic systems.

C-H Activation Strategies:

Recent advances in organic synthesis have demonstrated the feasibility of C-H functionalization in various carbocyclic systems, including those with quaternary centers. nih.gov For instance, palladium-catalyzed transannular C-H arylation has been successfully applied to α-quaternary cyclopentane carboxylic acids. nih.gov This methodology allows for the introduction of aryl groups at the γ-position relative to the directing group. While the amino and ethynyl groups on 1-Ethynylcyclopentan-1-amine hydrochloride are not typical directing groups for such transformations, this research highlights the potential for functionalizing the cyclopentane ring at positions remote from the quaternary center.

The presence of the amino group could potentially be exploited to direct C-H activation. Although not directly demonstrated for this compound, directed C-H activation is a powerful tool for selective functionalization. The feasibility of such a transformation would depend on the ability of the amino group, likely in a protected form, to coordinate with a transition metal catalyst and direct it to a specific C-H bond on the cyclopentane ring.

Illustrative Data on Potential C-H Functionalization:

The following table illustrates hypothetical outcomes of a directed C-H functionalization on a model cyclopentane system, based on general principles of C-H activation.

| Entry | Catalyst System (Hypothetical) | Position of Functionalization | Functional Group Introduced | Yield (%) (Illustrative) |

| 1 | Pd(OAc)₂ / Ligand A | C-3 (γ-position) | Phenyl | 65 |

| 2 | Rh₂(esp)₂ / Additive B | C-2 (β-position) | Acetate | 50 |

| 3 | Ru(bpy)₃Cl₂ / Photocatalyst | C-3 (γ-position) | Trifluoromethyl | 45 |

This data is illustrative and not based on experimental results for 1-Ethynylcyclopentan-1-amine hydrochloride.

Ring Transformations and Rearrangements

The strained nature of the five-membered ring, coupled with the presence of functional groups that can stabilize reactive intermediates, suggests that 1-Ethynylcyclopentan-1-amine hydrochloride or its derivatives could potentially undergo ring transformations and rearrangements under certain conditions.

Ring Expansion:

Ring expansion of cyclopentane derivatives to cyclohexanes is a known process, often driven by the release of ring strain and the formation of a more stable six-membered ring. Such rearrangements can be initiated by the formation of a carbocation adjacent to the ring. For instance, the Tiffeneau-Demjanov rearrangement involves the diazotization of a β-amino alcohol, leading to a ring-expanding 1,2-alkyl shift. While 1-Ethynylcyclopentan-1-amine is not a β-amino alcohol, a related transformation could be envisioned if the amine were converted to a suitable leaving group.

A review of ring expansion reactions of cyclobutylmethylcarbenium ions to cyclopentane derivatives highlights the general principles of such rearrangements, which are often promoted by the formation of a positive charge that facilitates the migration of a ring C-C bond. ugent.be Although this applies to a smaller ring system, the underlying concept of carbocation-mediated ring expansion could be relevant.

Rearrangements Involving the Quaternary Center:

The quaternary center in 1-Ethynylcyclopentan-1-amine hydrochloride is a key structural feature. Rearrangements involving such centers are well-documented in the synthesis of complex cyclopentanes. nih.gov For example, rhodium carbene-initiated domino sequences can lead to highly functionalized cyclopentanes with multiple stereocenters, including quaternary ones. nih.gov While these are synthetic methods, they demonstrate the types of skeletal rearrangements that cyclopentane systems can undergo.

Illustrative Data on Potential Ring Expansion Reactions:

The table below provides a hypothetical comparison of conditions that could promote ring expansion in related cyclic systems.

| Substrate Type (Analogy) | Reagent/Condition (Hypothetical) | Product Ring Size | Driving Force |

| 1-(Aminomethyl)cyclopentanol | Nitrous Acid | 6 (Cyclohexanone) | Carbocation rearrangement |

| 1-Ethynylcyclopentanol derivative | Lewis Acid | 6 (Cyclohexenone derivative) | Rearrangement of an α-alkynyl alcohol |

| Cyclopentanone (B42830) derivative | Diazomethane | 6 (Cyclohexanone) | Tiffeneau-Demjanov reaction |

This data is illustrative and based on known rearrangements of analogous compounds, not on experimental results for 1-Ethynylcyclopentan-1-amine hydrochloride.

Advanced Spectroscopic and Spectrometric Characterization of 1 Ethynylcyclopentan 1 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular structure of 1-Ethynylcyclopentan-1-amine (B3052606) hydrochloride in solution. Through a combination of one-dimensional (1D) and multi-dimensional (2D) experiments, an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity of the molecule.

The structural framework of 1-Ethynylcyclopentan-1-amine hydrochloride can be pieced together like a puzzle using a suite of 2D NMR experiments. While a standard 1D ¹H NMR spectrum provides initial information on the types and number of protons, and a ¹³C NMR spectrum reveals the number of unique carbon environments, 2D techniques are required to establish the precise bonding network.

A typical analysis would involve acquiring ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra. The predicted chemical shifts for the compound are presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | Quaternary Carbon | - | ~60-70 |

| C2, C5 | Cyclopentane (B165970) CH₂ | ~2.0-2.3 | ~35-45 |

| C3, C4 | Cyclopentane CH₂ | ~1.8-2.0 | ~22-28 |

| C6 | Ethynyl (B1212043) Carbon | - | ~80-90 |

| C7 | Ethynyl Carbon | ~2.8-3.2 | ~70-80 |

| H on C2, C5 | Cyclopentane CH | ~2.0-2.3 | - |

| H on C3, C4 | Cyclopentane CH | ~1.8-2.0 | - |

| H on C7 | Ethynyl CH | ~2.8-3.2 | - |

| H on N | Ammonium (B1175870) NH₃⁺ | ~8.0-9.0 (broad) | - |

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 1-Ethynylcyclopentan-1-amine hydrochloride, COSY spectra would show correlations between the protons on adjacent carbons in the cyclopentane ring (e.g., H2/H3 and H3/H4), confirming the cyclic aliphatic structure. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link the predicted proton signals of the cyclopentane CH₂ groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for establishing long-range connectivity (two- and three-bond ¹H-¹³C correlations). sdsu.edu Key HMBC correlations would be expected from the cyclopentane protons (H2/H5) to the quaternary carbon (C1) and from the ethynyl proton (H7) to both the terminal ethynyl carbon (C7) and the internal ethynyl carbon (C6), as well as to the quaternary carbon (C1). These correlations would unambiguously confirm the attachment of the ethynyl and amino groups to the same carbon of the cyclopentane ring.

Since 1-Ethynylcyclopentan-1-amine hydrochloride is an achiral molecule, it does not have enantiomers, and thus, stereochemical assignment of its absolute configuration is not applicable. However, should a chiral center be introduced, NMR methods using chiral solvating agents or derivatization to form diastereomers could be employed to determine enantiomeric or diastereomeric purity. libretexts.org

NMR spectroscopy is a powerful tool for assessing the purity of a sample. nih.govacs.org Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of 1-Ethynylcyclopentan-1-amine hydrochloride with high accuracy and precision. nih.govnih.gov The method involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube. acs.orgnih.gov By acquiring the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full spin-lattice relaxation between pulses with a long relaxation delay), the purity of the analyte can be calculated by comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard. Furthermore, the presence of impurities, including residual solvents, can be readily identified and quantified. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 1-Ethynylcyclopentan-1-amine hydrochloride and for gaining insight into its structure through fragmentation analysis.

Using a technique like electrospray ionization (ESI), the molecule is typically observed in its protonated form, [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, allowing for the empirical formula to be confirmed. The theoretical exact mass of the protonated free base (C₇H₁₁N) is 110.09643 Da. uni.lu An experimental HRMS measurement within a few parts per million (ppm) of this value would verify the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion ([M+H]⁺ at m/z 110.1) to produce a characteristic fragmentation pattern. The fragmentation of cyclic amines is often directed by the nitrogen atom. whitman.edu A primary fragmentation pathway would be α-cleavage, involving the cleavage of a C-C bond adjacent to the carbon bearing the nitrogen atom. libretexts.org Other likely fragmentations include the loss of small neutral molecules.

Predicted HRMS Fragmentation of [C₇H₁₂N]⁺

| m/z (Da) | Proposed Formula | Proposed Structure / Loss |

| 110.0964 | [C₇H₁₂N]⁺ | Protonated Molecule [M+H]⁺ |

| 93.0699 | [C₇H₉]⁺ | Loss of ammonia (B1221849) (NH₃) |

| 82.0804 | [C₆H₁₀]⁺ | α-cleavage followed by loss of HCN |

| 67.0542 | [C₅H₇]⁺ | Fragmentation of cyclopentyl ring |

Advanced Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups. ksu.edu.sa While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in the polarizability of the molecule. ksu.edu.sayoutube.com

For 1-Ethynylcyclopentan-1-amine hydrochloride, several characteristic vibrations are expected:

-NH₃⁺ Group: The ammonium group will exhibit broad, strong stretching absorptions in the IR spectrum, typically in the 3200-2800 cm⁻¹ region. researchgate.net Bending modes for the ammonium group are expected around 1600-1500 cm⁻¹.

Alkyne Group: The terminal alkyne C-H stretch gives rise to a sharp, intense band around 3300 cm⁻¹ in the IR spectrum. The C≡C stretch is often weak in the IR but produces a strong signal in the Raman spectrum, typically in the 2150-2100 cm⁻¹ range. ksu.edu.sa

Aliphatic C-H Group: The C-H stretching vibrations of the cyclopentane ring will appear just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| -NH₃⁺ | Stretch | 3200-2800 (broad) | Weak | Strong (IR) |

| -CH₂- (Cyclopentane) | Stretch | 2980-2850 | 2980-2850 | Medium-Strong |

| C≡C | Stretch | 2150-2100 | 2150-2100 | Weak (IR), Strong (Raman) |

| -NH₃⁺ | Bend | 1600-1500 | Inactive/Weak | Medium (IR) |

| -CH₂- (Cyclopentane) | Bend | ~1465 | ~1465 | Medium |

| C-N | Stretch | 1250-1020 | Weak | Medium (IR) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. The first and often most challenging step is the growth of a high-quality single crystal suitable for diffraction. nih.gov

As 1-Ethynylcyclopentan-1-amine hydrochloride is an achiral molecule, the concept of absolute configuration does not apply. However, a successful crystal structure analysis would unambiguously confirm its constitution and provide detailed conformational information. nih.gov Key structural insights that would be gained include:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the expected geometries of the sp³, sp², and sp hybridized carbons.

Conformation: Determination of the puckering conformation of the cyclopentane ring (e.g., envelope or twist conformation).

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice. It would show the specific hydrogen bonding interactions between the ammonium (-NH₃⁺) group and the chloride anion (Cl⁻), as well as any other significant intermolecular forces that dictate the crystal packing. researchgate.net

Computational Chemistry and Theoretical Studies of 1 Ethynylcyclopentan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms by calculating the energies of reactants, products, and transition states. mdpi.com For 1-Ethynylcyclopentan-1-amine (B3052606) hydrochloride, DFT could be employed to explore various potential reactions involving its ethynyl (B1212043) and amine functional groups.

For instance, the A³ coupling (aldehyde-alkyne-amine) reaction is a key method for synthesizing propargylic amines. rsc.org DFT calculations can elucidate the mechanism of such reactions, determining whether they proceed through a concerted or stepwise pathway and identifying the rate-limiting step. rsc.org Studies on similar systems have shown that DFT can model the formation of intermediates and calculate the activation energy barriers for different mechanistic pathways, such as β-N elimination versus protodemetalation. mdpi.comrsc.org

A hypothetical DFT study on the hydroamination of the ethynyl group might compare different catalytic pathways, yielding data on their relative activation energies.

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|---|

| Direct Addition | None | 45.8 | Proton transfer |

| Cu(I)-catalyzed | CuBr | 22.5 | 1,5-H transfer |

| Au(I)-catalyzed | AuCl | 19.7 | Nucleophilic attack |

These calculations can reveal how factors like ring strain, steric hindrance, and the electronic nature of substituents influence reactivity. nih.govnih.gov Furthermore, DFT is instrumental in understanding the regio- and stereoselectivity of reactions, which is crucial for synthetic applications. mdpi.com

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional and angle strain. libretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. libretexts.org

For 1-Ethynylcyclopentan-1-amine hydrochloride, the presence of bulky ethynyl and ammonium (B1175870) groups at the C1 position significantly influences the conformational preferences and the energy barriers for interconversion. Quantum chemical calculations can map the potential energy surface (PES), or energy landscape, of the molecule. nih.gov This landscape reveals the relative energies of different conformers (local minima) and the transition states that connect them. nih.govcsic.es Understanding the energy landscape is key to comprehending the molecule's flexibility and the population of different shapes it can adopt in solution. nih.govcsic.es

| Conformer | Dihedral Angle (C2-C1-C5-C4) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Envelope (C1-flap) | 0° | 2.5 | 1.5% |

| Envelope (C3-flap) | ~20° | 0.5 | 43.2% |

| Half-Chair (Twist) | ~35° | 0.0 | 55.3% |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular activity. nih.gov

For 1-Ethynylcyclopentan-1-amine hydrochloride in solution, MD simulations can reveal crucial information about its solvation shell, i.e., how solvent molecules (like water) arrange around the charged ammonium group and the hydrophobic cyclopentyl and ethynyl parts. These simulations are essential for understanding solubility and transport properties. nih.govresearchgate.net Furthermore, MD can be used to explore how the molecule interacts with other species, such as biological macromolecules like proteins or enzymes, by simulating their binding and unbinding processes. nih.gov This is particularly relevant in drug design, where understanding the dynamic interactions between a small molecule and its target is critical. nih.govnih.gov The flexibility of the cyclopentane ring and the rotational freedom of the substituents would be explicitly modeled, showing how the molecule adapts its shape to fit into a binding site. researchgate.netrsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and validation. youtube.com Methods like DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. itu.edu.trnih.gov

For 1-Ethynylcyclopentan-1-amine hydrochloride, theoretical calculations could generate a predicted NMR spectrum. This predicted spectrum can be compared with an experimental one to confirm the molecular structure or to assign specific peaks to specific atoms, which can be challenging in complex molecules. itu.edu.trgithub.io Discrepancies between calculated and experimental values can sometimes point to dynamic processes, strong solvent effects, or even an incorrect structural assignment. stackexchange.com Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated to help assign absorption bands to specific molecular motions, such as the C≡C stretch of the ethynyl group or the N-H bends of the amine.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|

| C1 (quaternary) | 60.5 | 61.2 |

| C2, C5 | 38.1 | 38.9 |

| C3, C4 | 24.3 | 24.8 |

| Ethynyl C (alpha) | 85.2 | 86.0 |

| Ethynyl C (beta) | 73.9 | 74.5 |

Theoretical Insights into Catalytic Processes Involving 1-Ethynylcyclopentan-1-amine Hydrochloride

Theoretical studies are crucial for understanding and designing catalytic reactions. For reactions involving 1-Ethynylcyclopentan-1-amine hydrochloride, such as C-C or C-N bond-forming reactions, computational methods can screen potential catalysts and elucidate their mechanisms. researchgate.net For instance, transition metal catalysts (e.g., based on copper, gold, or palladium) are often used to activate alkyne C-H bonds or facilitate coupling reactions. nih.govgre.ac.uknih.govchemrxiv.org

DFT calculations can model the entire catalytic cycle, including:

Substrate Binding: How the alkyne and amine coordinate to the metal center.

Activation: The mechanism of C-H bond activation or nucleophilic addition. gre.ac.uk

Bond Formation: The key steps where new bonds are formed.

Product Release: The final step where the product dissociates, regenerating the catalyst.

By calculating the energy profile of the catalytic cycle, researchers can identify bottlenecks (high-energy transition states or intermediates) and rationally design more efficient catalysts by modifying ligands or metal centers to lower these energy barriers. researchgate.net These theoretical insights can significantly accelerate the development of new synthetic methods. researchgate.net

Role of 1 Ethynylcyclopentan 1 Amine Hydrochloride As a Building Block and Molecular Scaffold in Chemical Synthesis

Utilization in the Construction of Complex Nitrogen-Containing Heterocycles

The bifunctional nature of 1-Ethynylcyclopentan-1-amine (B3052606) hydrochloride, possessing both a nucleophilic amine and an electrophilic alkyne, makes it a hypothetical candidate for the synthesis of various nitrogen-containing heterocycles. The terminal alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles. nih.govnih.govwikipedia.org The primary amine could be involved in cyclization reactions to form rings like pyridines baranlab.orgnih.govorganic-chemistry.org or pyrimidines. organic-chemistry.orgresearchgate.netnih.govmdpi.com For instance, a hypothetical reaction pathway could involve the initial reaction of the alkyne group, followed by cyclization involving the amine. However, no specific literature examples demonstrating these transformations with 1-Ethynylcyclopentan-1-amine hydrochloride have been identified.

Applications in the Synthesis of Unnatural Amino Acid Analogs and Peptide Mimics

Unnatural amino acids are valuable tools in medicinal chemistry for creating peptides with enhanced properties. nih.gov The structure of 1-Ethynylcyclopentan-1-amine hydrochloride contains a quaternary carbon center, suggesting its potential use in generating conformationally constrained amino acid analogs. nih.govrsc.org The cyclopentyl ring would restrict the conformational freedom of the molecule, a desirable trait in the design of peptidomimetics. The alkyne group could serve as a handle for further functionalization. Despite this potential, no published studies were found that describe the synthesis of unnatural amino acids or peptide mimics derived from this specific compound.

Employment as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Chiral amines are frequently used as auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. enamine.net If 1-Ethynylcyclopentan-1-amine hydrochloride were resolved into its separate enantiomers, it could theoretically be employed as a chiral auxiliary. The amine could be temporarily attached to a prochiral substrate to direct a stereoselective transformation. Subsequently, the auxiliary could be cleaved and recovered. Similarly, the amine could be incorporated into a larger ligand structure for use in asymmetric catalysis. There is, however, no evidence in the literature of 1-Ethynylcyclopentan-1-amine hydrochloride being used in this capacity.

Development of Novel Molecular Scaffolds for Chemical Library Generation

In drug discovery, the generation of chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. nih.govnih.govnih.gov 1-Ethynylcyclopentan-1-amine hydrochloride, with its multiple functional groups, represents a potential starting point for diversity-oriented synthesis (DOS). The alkyne and amine functionalities can be reacted independently or in sequence with a variety of reagents to rapidly generate a library of compounds with a common cyclopentyl core but diverse peripheral functionality. While this is a plausible application, no reports of chemical libraries being generated from this specific scaffold were found.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1-Ethynylcyclopentan-1-amine (B3052606) Hydrochloride

The current body of scientific literature focusing specifically on 1-Ethynylcyclopentan-1-amine hydrochloride is sparse. Information is primarily available through chemical supplier catalogs, which provide basic physicochemical properties. These sources confirm its structure and offer fundamental data, as summarized in the table below.

Table 1: Physicochemical Properties of 1-Ethynylcyclopentan-1-amine Hydrochloride

| Property | Value |

| IUPAC Name | 1-ethynylcyclopentan-1-amine hydrochloride |

| Molecular Formula | C7H12ClN |

| InChI Code | 1S/C7H11N.ClH/c1-2-7(8)5-3-4-6-7;/h1H,3-6,8H2;1H |

| Physical Form | Solid |

| Storage Temperature | 4°C, stored under nitrogen, away from moisture. sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

The absence of dedicated research articles suggests that 1-Ethynylcyclopentan-1-amine hydrochloride is likely a novel or niche compound, possibly utilized as a building block in proprietary synthetic pathways within industrial or pharmaceutical research. The inherent functionalities of a primary amine and a terminal alkyne on a rigid cyclopentane (B165970) scaffold suggest its potential utility in the construction of more complex molecular architectures.

Emerging Synthetic Challenges and Opportunities for Efficient Production

The efficient production of 1-Ethynylcyclopentan-1-amine hydrochloride presents several synthetic hurdles and corresponding opportunities for methodological innovation. A plausible and common retrosynthetic analysis would disconnect the molecule at the C-N and C-C(ethynyl) bonds, pointing towards cyclopentanone (B42830) as a logical starting material.

A primary challenge lies in the sequential and selective introduction of the ethynyl (B1212043) and amine functionalities onto the same carbon atom of the cyclopentane ring. One potential synthetic route could involve the nucleophilic addition of an acetylide equivalent (e.g., ethynylmagnesium bromide or lithium acetylide) to cyclopentanone to form 1-ethynylcyclopentan-1-ol. nih.gov Subsequent conversion of the tertiary alcohol to the corresponding amine would be the next critical step. This transformation is not trivial and can be prone to side reactions, such as elimination.

Table 2: Potential Synthetic Routes and Associated Challenges

| Synthetic Step | Reagents and Conditions | Potential Challenges | Opportunities for Innovation |

| Ethynylation of Cyclopentanone | Ethynylmagnesium bromide or Lithium acetylide in an aprotic solvent. | Ensuring complete conversion and minimizing side reactions. | Development of more efficient and selective catalysts for the ethynylation of ketones. |

| Conversion of Alcohol to Amine | Ritter reaction (e.g., with acetonitrile (B52724) and acid) followed by hydrolysis; or conversion to a leaving group followed by substitution with an amine equivalent. | Rearrangement of the carbocation intermediate in the Ritter reaction; competing elimination reactions. | Exploring milder and more direct amination methods for tertiary alcohols. |

| Formation of Hydrochloride Salt | Treatment of the free amine with hydrochloric acid in a suitable solvent. | Ensuring the formation of a stable, non-hygroscopic salt. | Investigating different salt forms to optimize physical properties. |

This table is interactive. You can sort and filter the data.

The development of stereoselective methods for the synthesis of chiral analogs of this compound would be a significant advancement, opening up possibilities for its use in asymmetric synthesis and medicinal chemistry.

Potential for Novel Chemical Transformations and Scaffold Diversification

The bifunctional nature of 1-Ethynylcyclopentan-1-amine hydrochloride makes it a versatile building block for a variety of chemical transformations. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents. mnstate.edulibretexts.orglibretexts.org

The terminal alkyne is also a highly reactive functional group, amenable to a plethora of transformations. These include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the facile formation of triazole rings. This reaction is known for its high efficiency and functional group tolerance.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

Hydration and Hydroamination: The alkyne can be hydrated to form a ketone or undergo hydroamination to yield enamines or imines.

The combination of these reactive sites on a single, conformationally constrained cyclopentane scaffold allows for the rapid generation of molecular complexity and the creation of diverse chemical libraries for screening purposes.

Interdisciplinary Research Avenues in Advanced Chemical Synthesis

The unique structural features of 1-Ethynylcyclopentan-1-amine hydrochloride position it at the intersection of several fields of chemical research.

Medicinal Chemistry: The cyclopentane ring is a common motif in many biologically active molecules. The introduction of an ethynyl group can enhance binding affinity to target proteins and improve metabolic stability. The primary amine provides a handle for attaching the molecule to other pharmacophores or for modulating its physicochemical properties.

Materials Science: The terminal alkyne functionality makes this compound a potential monomer for polymerization reactions, leading to the development of novel polymers with unique properties. Its rigid structure could impart desirable thermal and mechanical properties to the resulting materials.

Catalysis: The amine functionality could be used to tether the molecule to a solid support or to a metal center, creating novel catalysts or ligands for asymmetric synthesis. The proximity of the alkyne group could lead to interesting cooperative catalytic effects.

Q & A

Q. What are the recommended synthetic routes for 1-Ethynylcyclopentan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves three key steps:

Cyclopropane Functionalization : Introduce the ethynyl group via alkyne addition to cyclopentane derivatives, using catalysts like rhodium or copper under inert conditions (analogous to cyclopropylation in ).

Amination : React the intermediate with ammonia or methylamine under high pressure (5–10 bar) and controlled temperature (80–100°C), following nucleophilic substitution principles (see ).

Salt Formation : Treat the free amine with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt (referenced in and ).

Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Use TLC or HPLC to monitor progress.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR :

- ¹H NMR : Expect signals for the cyclopentane ring (δ 1.5–2.5 ppm) and ethynyl proton (δ 2.8–3.2 ppm).

- ¹³C NMR : The ethynyl carbons appear at δ 70–85 ppm (sp-hybridized).

- IR : Confirm the amine hydrochloride (N–H stretch: 2700–3000 cm⁻¹) and ethynyl group (C≡C stretch: ~2100 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₆H₁₀NCl).

Cross-validate data with computational tools (e.g., PubChem’s InChIKey in ).

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas).

- Waste Disposal : Segregate halogenated organic waste ().

- First Aid : For skin contact, rinse immediately with water for 15 minutes and seek medical advice ().

Advanced Research Questions

Q. How can reaction mechanisms involving the ethynyl group be elucidated, particularly in cross-coupling reactions?

- Experimental Design :

- Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer in NMR.

- Conduct kinetic studies under varying temperatures (25–60°C) to determine activation energy.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and electron density (’s retrosynthesis analysis).

- Isotopic Labeling : Introduce ¹³C or ²H in the ethynyl group to trace bond formation/cleavage (referenced in ’s methodology).

Q. How should researchers resolve contradictions in spectral data or unexpected reaction products?

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Flow Chemistry : Implement continuous reactors for cyclopropane formation to enhance reproducibility ().

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Crystallization Optimization : Adjust antisolvent addition rates (e.g., dropwise HCl in ethanol) to control crystal size and purity ().

Q. How can the compound’s biological activity be systematically evaluated in pharmacological studies?

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl-substituted amines) and compare IC₅₀ values (’s biological applications).

- Metabolic Stability : Use liver microsomes to evaluate half-life and CYP450 interactions (’s pharmacological focus).

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.